Increased Lipophilicity Compared to Methyl Ester Analog
The butyl ester exhibits significantly higher lipophilicity than its methyl ester analog, a critical factor influencing solubility in organic media and potential membrane permeability. This differentiation is quantified by comparing calculated partition coefficients (cLogP) .
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.32 |
| Comparator Or Baseline | Methyl 5-formyl-1H-imidazole-4-carboxylate (CAS 85110-06-1); cLogP = 0.28 |
| Quantified Difference | Δ cLogP = +1.04 (approx. 11-fold increase in theoretical partition coefficient) |
| Conditions | Calculated using ACD/Labs Percepta software |
Why This Matters
For applications requiring higher organic solubility or improved partitioning into non-polar environments (e.g., certain membrane-based assays or lipophilic formulations), the butyl ester provides a superior profile over the methyl ester.
